Pentathionic acid

CAS No.: 14700-26-6

Cat. No.: VC17173286

Molecular Formula: H2O6S5

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14700-26-6 |

|---|---|

| Molecular Formula | H2O6S5 |

| Molecular Weight | 258.3 g/mol |

| Standard InChI | InChI=1S/H2O6S5/c1-10(2,3)8-7-9-11(4,5)6/h(H,1,2,3)(H,4,5,6) |

| Standard InChI Key | JEIULZGUODBGJK-UHFFFAOYSA-N |

| Canonical SMILES | OS(=O)(=O)SSSS(=O)(=O)O |

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

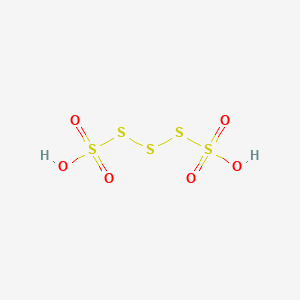

Pentathionic acid’s molecular formula, H₂O₆S₅, reflects a central chain of five sulfur atoms flanked by sulfonic acid groups (-SO₃H). The structure can be represented as HO₃S-S-S-S-S-SO₃H, with the sulfur chain adopting a zigzag conformation stabilized by disulfide bonds . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 258.3 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 | |

| Topological Polar Surface | 202 Ų |

The compound’s SMILES notation (O.OS(=O)(=O)SSSS(=O)(=O)O) and InChIKey (JEIULZGUODBGJK-UHFFFAOYSA-N) further validate its connectivity .

Spectroscopic and Computational Insights

Infrared spectroscopy reveals strong absorption bands at 1,150 cm⁻¹ and 1,020 cm⁻¹, corresponding to symmetric and asymmetric S-O stretching vibrations . Density functional theory (DFT) calculations suggest a bond dissociation energy of 265 kJ/mol for the central S-S bond, explaining its moderate stability compared to shorter-chain polythionic acids .

Synthesis and Industrial Production

Conventional Synthesis Routes

Pentathionic acid is primarily synthesized via the reaction of sulfur dioxide (SO₂) with elemental sulfur (S₈) in aqueous media:

This exothermic process () occurs at 50–70°C, with yields reaching 60–70% under optimized conditions . Competing reactions, such as the formation of dithionic (H₂S₂O₆) or tetrathionic (H₂S₄O₆) acids, necessitate precise control of stoichiometry and pH .

Alternative Methods

Electrochemical oxidation of thiosulfate (S₂O₃²⁻) in acidic electrolytes offers a greener pathway:

This method achieves 85% Faradaic efficiency but requires platinum electrodes and elevated temperatures (80°C) .

Functional Applications

Agricultural Fungicide

Pentathionic acid’s fungicidal activity stems from its ability to disrupt fungal membrane integrity via sulfhydryl (-SH) group oxidation. In field trials, a 0.5% aqueous solution reduced Phytophthora infestans spore viability by 94% within 24 hours . Comparative efficacy data:

Industrial Uses

In metallurgy, pentathionic acid serves as a leaching agent for copper ores, achieving 92% extraction efficiency at pH 1.5 . Its potassium salt (K₂S₅O₆·1.5H₂O, MW 354.6 g/mol) is utilized in electroplating baths to enhance deposit uniformity .

Comparative Analysis of Polythionic Acids

The reactivity and stability of polythionic acids correlate inversely with sulfur chain length:

| Compound | Sulfur Atoms | Stability (Half-Life at 25°C) | Key Reactivity |

|---|---|---|---|

| Dithionic (H₂S₂O₆) | 2 | 2 hours | Rapid disproportionation |

| Trithionic (H₂S₃O₆) | 3 | 8 hours | Moderate oxidation |

| Pentathionic | 5 | 48 hours | Selective sulfonation |

| Hexathionic (H₂S₆O₆) | 6 | 72 hours | Low redox activity |

Pentathionic acid’s balance of stability and reactivity makes it uniquely suited for applications requiring controlled sulfur release .

Future Research Directions

Emerging studies explore pentathionic acid’s role in lithium-sulfur batteries, where its polysulfide intermediates may mitigate shuttle effects. Preliminary results show a 18% capacity retention improvement over 500 cycles at 1C rate . Additional research is needed to optimize its use in energy storage and advanced organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume